Trimethyl butenoic acid

Antimicrobial Drug Discovery SAR

3,3-Dimethylacrylic acid is a branched, α,β-unsaturated C5 acid whose unique gem-dimethyl substitution and conjugated double bond distinguish it sharply from tiglic, crotonic, or isovaleric acid. It delivers an MIC of 0.078 µg/mL against M. tuberculosis, enables SIRT1/2 inhibitor design via N-ε-3,3-dimethylacryl incorporation, and serves as the non-substitutable substrate for the myxobacterial mevalonate shunt. Its thermal stability at 50 °C supports safe-handling and prodrug-linker strategies. Choose this compound when generic C5 alternatives fail to deliver reproducible, application-critical results.

Molecular Formula C7H12O2
Molecular Weight 128.17 g/mol
Cat. No. B8781257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethyl butenoic acid
Molecular FormulaC7H12O2
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESCC(C)(C)C=CC(=O)O
InChIInChI=1S/C7H12O2/c1-7(2,3)5-4-6(8)9/h4-5H,1-3H3,(H,8,9)
InChIKeyRPVPMVHPERYZNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 25 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trimethyl Butenoic Acid: A Critical α,β-Unsaturated C5 Building Block for Pharmaceutical Intermediates and Specialized Biosynthesis


Trimethyl butenoic acid, most commonly encountered as 3,3-dimethylacrylic acid (also known as senecioic acid or 3-methyl-2-butenoic acid, CAS 541-47-9), is a branched, α,β-unsaturated C5 carboxylic acid [1]. Its structure features a conjugated double bond flanked by two methyl groups, which confers distinct electronic and steric properties. This compound is not a generic commodity acid; it serves as a specialized intermediate in pharmaceutical synthesis and is a key metabolite in unique microbial biosynthetic pathways. Its physicochemical profile includes a melting point of 65-70°C, a boiling point of 194-195°C, and a pKa of ~5.12 .

Why Generic Substitution Fails: The Structural Specificity of Trimethyl Butenoic Acid in Key Reactions and Biological Systems


While structurally similar C5 carboxylic acids like tiglic acid, isovaleric acid, and crotonic acid may appear as obvious alternatives, direct substitution of 3,3-dimethylacrylic acid (DMAA) often fails or leads to significantly altered outcomes. The critical differentiator lies in its unique α,β-unsaturation pattern and gem-dimethyl substitution at the β-carbon. This specific architecture results in a distinct reactivity profile: DMAA is significantly less reactive in nucleophilic acyl substitutions than its saturated analog isovaleric acid due to resonance stabilization of the conjugated system [1]. Furthermore, its participation in unique enzymatic pathways, such as the myxobacterial mevalonate shunt, is not replicated by close structural analogs, confirming that the precise geometry of the double bond and methyl groups is essential for biological recognition and incorporation [2]. These differences are not marginal; they are deterministic for applications ranging from precise organic synthesis to metabolic engineering.

Quantitative Evidence Guide: Head-to-Head Comparisons of 3,3-Dimethylacrylic Acid Against Key Analogs


Anti-Tubercular Potency: MIC of 3,3-Dimethylacrylic Acid vs. General Class Expectations

3,3-Dimethylacrylic acid exhibits direct anti-tubercular activity with a reported Minimum Inhibitory Concentration (MIC) of 0.078 μg/mL [1]. This value is orders of magnitude lower than the typical MIC range observed for many simple aliphatic or unsaturated carboxylic acids, which often show MICs > 10 μg/mL against mycobacteria, establishing DMAA as a notably potent scaffold for further medicinal chemistry exploration in this therapeutic area.

Antimicrobial Drug Discovery SAR

SIRT1/SIRT2 Inhibition: Differential Potency of the N-ε-3,3-Dimethylacryl Moiety

In a direct head-to-head comparison of N-ε-modified lysine-containing peptide inhibitors, the N-ε-3,3-dimethylacryl moiety conferred 'significant inhibition' of SIRT1 and SIRT2 compared to the baseline N-ε-acetyl group present in the natural substrate [1]. This demonstrates that the specific electronic and steric profile of the 3,3-dimethylacryl group is recognized by the enzyme's active site in a way that the simpler acetyl group is not, leading to enhanced binding and inhibition.

Epigenetics Enzyme Inhibition Sirtuins

Thermal Stability: Conditional Decarboxylation vs. Inertness Under Standard Conditions

A study on molybdenum-catalyzed rearrangements demonstrated a critical stability benchmark for 3,3-dimethylacrylic acid: at 50°C, the compound remained completely unchanged in the absence of both a catalyst and ultrasound irradiation [1]. This contrasts with some related β,γ-unsaturated acids which can undergo spontaneous thermal decarboxylation at moderate temperatures. The conditional reactivity implies that DMAA is a stable, shelf-stable building block that requires specific, controlled conditions to undergo decarboxylative transformations, offering process chemists a high degree of synthetic control.

Process Chemistry Stability Reaction Engineering

Comparative Reactivity: Saturated vs. α,β-Unsaturated Analogs in Acyl Transfer

A comprehensive kinetic study directly compared the reactivities of esters and amides derived from 3,3-dimethylacrylic acid (α,β-unsaturated) and isovaleric acid (saturated). The study concluded that all saturated compounds (isovaleric acid derivatives) were more reactive than their unsaturated analogs (3,3-dimethylacrylic acid derivatives) [1]. This lower reactivity of the α,β-unsaturated system is attributed to resonance stabilization of the carbonyl group by the conjugated double bond, which reduces its electrophilicity.

Physical Organic Chemistry Synthesis Reactivity

Biosynthetic Fidelity: Exclusive Incorporation into Myxobacterial Natural Products

Feeding studies in myxobacteria demonstrated that 3,3-dimethylacrylic acid (DMAA) is specifically and efficiently incorporated into complex natural products like myxothiazol and iso-fatty acids via a novel branch of the mevalonate pathway [1]. This biosynthetic pathway is highly specific for DMAA-CoA; closely related analogs like isovaleryl-CoA or crotonyl-CoA are not accepted as substrates by the key isomerase enzyme. This proves that the exact gem-dimethyl substitution pattern of DMAA is a non-negotiable structural requirement for accessing this unique biosynthetic space.

Metabolic Engineering Natural Products Biosynthesis

Physicochemical Differentiation: pKa and LogP Compared to Tiglic Acid

While often confused with its structural isomer tiglic acid ((E)-2,3-dimethylacrylic acid), 3,3-dimethylacrylic acid possesses distinct physicochemical properties. Its reported pKa is 5.12 and LogP is 1.35 . In comparison, tiglic acid, which has a different substitution pattern on the double bond, exhibits a slightly different lipophilicity profile. These differences in acidity and partitioning behavior are significant in medicinal chemistry, as they directly influence solubility, membrane permeability, and protein binding.

Drug Design ADME Physicochemical Properties

High-Value Application Scenarios for 3,3-Dimethylacrylic Acid (CAS 541-47-9)


Lead Optimization for Anti-Tubercular Drug Candidates

Given its potent MIC of 0.078 μg/mL against M. tuberculosis, 3,3-dimethylacrylic acid is a validated starting material for medicinal chemistry teams focused on developing new therapies for drug-resistant tuberculosis. Researchers can use this acid as a scaffold for creating focused libraries of novel analogs, aiming to further improve potency and selectivity [1].

Development of Isoform-Selective Sirtuin (SIRT1/SIRT2) Inhibitors

The demonstrated ability of the N-ε-3,3-dimethylacryl moiety to confer significant inhibition over the natural N-ε-acetyl group makes this compound a critical building block for designing potent, peptide-based or small-molecule inhibitors of SIRT1 and SIRT2. This is directly applicable to research in oncology, metabolic diseases, and aging [1].

Metabolic Engineering for Enhanced Myxothiazol and Iso-Fatty Acid Production

For biotechnology groups working with myxobacteria or heterologous hosts engineered with the myxobacterial mevalonate shunt, 3,3-dimethylacrylic acid is an essential, non-substitutable feeding substrate. Its specific incorporation into high-value secondary metabolites like myxothiazol (a potent antifungal and cytotoxic agent) provides a clear path for process optimization and yield improvement [1].

Controlled Release and Prodrug Design via Conditionally Labile Linkers

The conditional stability of 3,3-dimethylacrylic acid—specifically its inertness to thermal decarboxylation at 50°C in the absence of specific catalysts [1]—can be exploited in process chemistry. This property makes it an attractive candidate for designing stable intermediates or 'safety-catch' linkers in prodrug strategies, where a chemical handle can be deliberately activated under controlled catalytic or ultrasonic conditions to release an active pharmaceutical ingredient.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Trimethyl butenoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.